molecular formula C10H10N2O2 B1387818 Methyl 2-methyl-2H-indazole-4-carboxylate CAS No. 1071428-43-7

Methyl 2-methyl-2H-indazole-4-carboxylate

Cat. No.: B1387818
CAS No.: 1071428-43-7
M. Wt: 190.2 g/mol
InChI Key: VLEQLNMKTVTAAL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2H-indazole-4-carboxylate is a chemical compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indazole ring substituted with a methyl group at the 2-position and a carboxylate ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further cyclization and reduction steps to form the desired indazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Methyl 2-methyl-2H-indazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-methyl-2H-indazole-4-carboxylate include other indazole derivatives such as:

  • 1H-indazole-4-carboxylate
  • 2H-indazole-3-carboxylate
  • 2-methyl-1H-indazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the carboxylate ester group at the 4-position can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

methyl 2-methylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-8-7(10(13)14-2)4-3-5-9(8)11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEQLNMKTVTAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653314
Record name Methyl 2-methyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071428-43-7
Record name 2H-Indazole-4-carboxylic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071428-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 1H-indazole-4-carboxylate (63.0 g, 358 mmol) in ethyl acetate (1.19 L) was added trimethyloxonium tetrafluoroborate (68.8 g, 465 mmol), and the mixture was stirred under nitrogen atmosphere at room temperature for 12 hr. The reaction solution was diluted with ethyl acetate, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (ethyl acetate/hexane) to give the title compound (57.0 g, yield 84%).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
1.19 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

To a mixture of sodium hydride (522 mg) and DMF (30 ml) was added methyl 1H-indazole-4-carboxylate (2.0 g) under ice-cooling, followed by stirring for 20 minutes. To the reaction mixture was added methyl iodide (1.41 ml), followed by stirring under ice-cooling for 30 minutes, and further at room temperature for 1 hour. The reaction mixture was ice-cooled, and water (100 ml) was added thereto, followed by stirring for 15 minutes. The insolubles were removed by filtration and the filtrate was extracted with ethyl acetate (80 ml). The organic layer was washed with a saturated sodium bicarbonate solution and saturated brine in this order and dried over anhydrous magnesium sulfate. The solvent was then removed by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1) to obtain methyl 1-methyl-1H-indazole-4-carboxylate (900 mg) as a pale yellow solid and methyl 2-methyl-2H-indazole-4-carboxylate (600 mg) as a pale red oil.
Quantity
522 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.41 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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